Cas no 345641-00-1 ((1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-)

345641-00-1 structure
商品名:(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-
(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- 化学的及び物理的性質
名前と識別子
-
- Dauricumine
- CS-0648073
- HY-N11494
- AKOS040763143
- (1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
- CHEMBL391835
- 345641-00-1
- (1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro(7-azatricyclo(4.3.3.01,6)dodec-4-ene-10,5'-cyclopent-2-ene)-1',3-dione
- DA-52323
- 17088-50-5
- (1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-
-
- インチ: InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3
- InChIKey: FSXRARBVZZKCGJ-UHFFFAOYSA-N
- ほほえんだ: CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
計算された属性
- せいみつぶんしりょう: 397.1292152g/mol
- どういたいしつりょう: 397.1292152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 793
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.174
じっけんとくせい
- 色と性状: Powder
(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- セキュリティ情報
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6081-5mg |
Dauricumine |
345641-00-1 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6081-5 mg |
Dauricumine |
345641-00-1 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6081-1 ml * 10 mm |
Dauricumine |
345641-00-1 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN6081-1 mL * 10 mM (in DMSO) |
Dauricumine |
345641-00-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 |
(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
345641-00-1 ((1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:345641-00-1)Dauricumine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ